molecular formula C11H18ClNO B1404162 1-(4-Ethoxy-2-methylphenyl)-ethylamine hydrochloride CAS No. 2204959-41-9

1-(4-Ethoxy-2-methylphenyl)-ethylamine hydrochloride

Cat. No.: B1404162
CAS No.: 2204959-41-9
M. Wt: 215.72 g/mol
InChI Key: DCHRDVANUYCVCS-UHFFFAOYSA-N
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Description

1-(4-Ethoxy-2-methylphenyl)-ethylamine hydrochloride is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of an ethoxy group and a methyl group attached to a phenyl ring, which is further connected to an ethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethoxy-2-methylphenyl)-ethylamine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 4-ethoxy-2-methylbenzaldehyde and ethylamine.

    Condensation Reaction: The aldehyde group of 4-ethoxy-2-methylbenzaldehyde reacts with ethylamine under acidic conditions to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield 1-(4-Ethoxy-2-methylphenyl)-ethylamine.

    Hydrochloride Formation: The free base is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethoxy-2-methylphenyl)-ethylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the ethylamine moiety.

    Substitution: The ethoxy and methyl groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-ethoxy-2-methylbenzaldehyde, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

1-(4-Ethoxy-2-methylphenyl)-ethylamine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating neurotransmitter activity.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxy-2-methylphenyl)-ethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylamine moiety can interact with neurotransmitter receptors, potentially modulating their activity. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxy-2-methylphenyl)-ethylamine hydrochloride
  • 1-(4-Ethoxy-2-chlorophenyl)-ethylamine hydrochloride
  • 1-(4-Ethoxy-2-methylphenyl)-propylamine hydrochloride

Uniqueness

1-(4-Ethoxy-2-methylphenyl)-ethylamine hydrochloride is unique due to the specific arrangement of its ethoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties or reactivity patterns, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(4-ethoxy-2-methylphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO.ClH/c1-4-13-10-5-6-11(9(3)12)8(2)7-10;/h5-7,9H,4,12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCHRDVANUYCVCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C(C)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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